Home > Products > Screening Compounds P98494 > N-Acetyl 2-O-Benzyl Troxacitabine
N-Acetyl 2-O-Benzyl Troxacitabine -

N-Acetyl 2-O-Benzyl Troxacitabine

Catalog Number: EVT-13572373
CAS Number:
Molecular Formula: C17H17N3O6
Molecular Weight: 359.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Acetyl 2-O-Benzyl Troxacitabine is a synthetic compound derived from Troxacitabine, an antiviral and anticancer agent. This compound is part of a class of nucleoside analogs that have been investigated for their potential therapeutic applications, particularly in oncology. The addition of the N-acetyl and benzyl groups enhances its pharmacological properties, making it a subject of interest in drug development.

Source

Troxacitabine was initially developed as a nucleoside analog targeting various cancers and viral infections. N-Acetyl 2-O-Benzyl Troxacitabine is synthesized through chemical modifications of the Troxacitabine structure, which is derived from natural nucleosides.

Classification

N-Acetyl 2-O-Benzyl Troxacitabine is classified as an antiviral agent and anticancer agent, specifically within the category of nucleoside analogs. These compounds mimic the structure of natural nucleosides, allowing them to interfere with DNA and RNA synthesis in target cells.

Synthesis Analysis

Methods

The synthesis of N-Acetyl 2-O-Benzyl Troxacitabine involves several key steps:

  1. Chloroacetylation of Benzylamine: Benzylamine reacts with chloroacetyl chloride in the presence of a base such as triethylamine to form N-benzyl-2-chloroacetamide.
  2. Cyclization: The N-benzyl-2-chloroacetamide undergoes cyclization with reagents like acetylacetone or ethyl cyanoacetate to form pyridone derivatives.
  3. Acetylation and Benzylation: The final steps involve acetylating the Troxacitabine core and introducing the benzyl group to yield N-Acetyl 2-O-Benzyl Troxacitabine.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity. The use of protecting groups may be necessary to prevent unwanted side reactions during the synthesis process.

Molecular Structure Analysis

Structure

N-Acetyl 2-O-Benzyl Troxacitabine features a complex molecular structure characterized by:

  • An acetyl group at the nitrogen position.
  • A benzyl group at the 2-O position.
  • A pyrimidine base that resembles natural nucleosides.

Data

The molecular formula for N-Acetyl 2-O-Benzyl Troxacitabine is C16H18N4O3C_{16}H_{18}N_{4}O_{3}, with a molecular weight of approximately 302.34 g/mol. The compound's structural features contribute to its biological activity and interaction with cellular targets.

Chemical Reactions Analysis

Reactions

N-Acetyl 2-O-Benzyl Troxacitabine can participate in various chemical reactions typical for nucleoside analogs:

  • Phosphorylation: The compound can be phosphorylated by kinases to form active metabolites that exert therapeutic effects.
  • Hydrolysis: Under certain conditions, hydrolysis may occur, affecting its stability and bioavailability.

Technical Details

The stability of N-Acetyl 2-O-Benzyl Troxacitabine in physiological conditions is crucial for its effectiveness as a therapeutic agent. Studies on its metabolic pathways reveal insights into how it is processed within biological systems.

Mechanism of Action

Process

N-Acetyl 2-O-Benzyl Troxacitabine exerts its effects primarily through:

  1. Inhibition of DNA synthesis: By mimicking natural nucleosides, it gets incorporated into DNA strands during replication, leading to chain termination.
  2. Induction of apoptosis: The compound can trigger programmed cell death in cancer cells by disrupting normal cellular functions.

Data

Studies have shown that N-Acetyl 2-O-Benzyl Troxacitabine is particularly effective against cancer cells that exhibit high levels of nucleoside transporters, enhancing its uptake and efficacy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

Relevant analyses include spectroscopic methods (e.g., NMR, IR) to confirm structure and purity.

Applications

Scientific Uses

N-Acetyl 2-O-Benzyl Troxacitabine has potential applications in:

  • Cancer Therapy: As an anticancer agent, it may be used in combination therapies targeting specific types of tumors.
  • Antiviral Research: Its structural similarity to natural nucleosides makes it a candidate for antiviral drug development against RNA viruses.

Research continues into optimizing its efficacy and exploring new therapeutic avenues, highlighting its significance in medicinal chemistry .

Introduction to Nucleoside Analogs in Anticancer Chemotherapy

Historical Development of Cytidine Analogues in Oncology

Cytidine analogues represent a cornerstone of antimetabolite chemotherapy, with their development marked by iterative structural innovations to overcome biological limitations. First-generation analogues like cytarabine (Ara-C, approved 1969) demonstrated efficacy against hematological malignancies by inhibiting DNA polymerase after intracellular phosphorylation to Ara-CTP. However, rapid deamination by cytidine deaminase (CDA) and dependence on nucleoside transporters for cellular uptake limited its bioavailability and therapeutic utility [1] [7]. The 1990s introduced gemcitabine (2′,2′-difluorodeoxycytidine), featuring fluorine substitutions that confer:

  • Multitargeted inhibition of DNA synthesis via chain termination and ribonucleotide reductase suppression
  • Prolonged intracellular retention of the active triphosphate metabolite
  • Self-potentiation through dATP pool reduction [2]

Despite these advances, inherent resistance mechanisms persisted, prompting the development of troxacitabine (BCH-4556), the first L-configuration deoxycytidine analogue. Its unnatural stereochemistry confers:

  • Deaminase Resistance: Steric hindrance prevents recognition by CDA, avoiding inactivation to uracil derivatives [1] [4]
  • Transporter Independence: Passive diffusion enables cellular entry without reliance on equilibrative nucleoside transporters (ENTs) [3]
  • Broad-Spectrum Activity: Demonstrated preclinical activity in solid tumors and leukemias refractory to D-nucleosides [7]

Table 1: Evolution of Key Cytidine Analogues in Oncology

CompoundStructural FeaturesMechanistic AdvantagesClinical Limitations
Cytarabine (Ara-C)D-configuration, unmodified sugarDNA polymerase inhibitionCDA susceptibility, transporter dependence
Gemcitabine2′,2′-Difluoro substitutionMultitargeted action, self-potentiationDeoxycytidine kinase dependency
TroxacitabineL-configuration dioxolane ringCDA resistance, passive diffusion uptakeSuboptimal tumor accumulation

Mechanistic Rationale for Structural Modifications in Nucleoside-Based Therapeutics

Structural optimization of nucleoside analogs targets three pharmacokinetic barriers: cellular uptake, metabolic activation, and target engagement. Troxacitabine’s L-configuration dioxolane scaffold fundamentally alters its biological interactions:

  • Uptake Mechanism: Unlike D-nucleosides requiring ENT/CNT transporters, troxacitabine enters cells via passive diffusion due to increased lipophilicity, circumventing a common resistance pathway in transporter-deficient tumors [3] [7].

  • Activation Pathway: Intracellular phosphorylation by deoxycytidine kinase (dCK) yields the active triphosphate metabolite. Troxacitabine-TP exhibits:

  • High-affinity incorporation into DNA by polymerases α and β
  • Irreversible chain termination due to the absence of a 3′-hydroxyl group
  • Resistance to proofreading exonuclease activity [1] [4]

  • Target Specificity: Preferential incorporation into tumor DNA stems from elevated dCK expression in malignancies (3-5× higher than normal cells) and prolonged S-phase exposure in rapidly dividing cells [2].

Table 2: Biochemical Advantages of Troxacitabine vs. Conventional D-Nucleosides

ParameterTroxacitabine (L-configuration)D-Nucleosides (e.g., Ara-C)
Cellular UptakePassive diffusion (transporter-independent)ENT/CNT transporter-dependent
Deamination RateCDA-resistant (t½ >24h)Rapid CDA-mediated inactivation (t½ <30 min)
DNA IncorporationChain termination without repair excisionSusceptible to exonuclease repair
Kinase ActivationEfficient phosphorylation by dCKdCK saturation at high concentrations

Role of Prodrug Strategies in Overcoming Pharmacokinetic Limitations

Prodrug derivatization addresses troxacitabine’s moderate lipophilicity and suboptimal tumor accumulation through targeted chemical modifications:

  • N-Acetylation: Acylation of the 4-amino group on the cytosine ring enhances membrane permeability by:
  • Masking polar amine functionality
  • Increasing log P by ~1.5 units
  • Enabling intracellular esterase-mediated hydrolysis to release parent drug [3] [5]

  • 2-O-Benzylation: Benzyl ether formation at the dioxolane hydroxyl achieves:

  • >10-fold increased lipophilicity vs. troxacitabine
  • Steric protection against phosphodiesterase cleavage
  • Tumor-selective activation via carboxylesterase overexpression [5] [10]

The dual-modified N-Acetyl 2-O-Benzyl Troxacitabine synergizes these advantages:

  • Enhanced Tumor Penetration: Log P increase from -1.7 (parent) to 0.8 facilitates passive diffusion across biological membranes [7]
  • Controlled Activation: Sequential enzymatic hydrolysis first by carboxylesterases (cleaving acetyl group), then by CYP450s (cleaving benzyl ether) yields active troxacitabine preferentially in tumor tissue [5]
  • Bypassing Resistance: Overcomes transporter-mediated resistance and deaminase inactivation, making it effective against gemcitabine-resistant pancreatic cancer models [3] [10]

Table 3: Synthetic Pathway and Properties of N-Acetyl 2-O-Benzyl Troxacitabine

Synthetic StepReagents/ConditionsKey IntermediatesYield
2-O-BenzylationBenzyl bromide, NaH, DMF2-O-Benzyl Troxacitabine85%
N-AcetylationAcetic anhydride, pyridineN-Acetyl 2-O-Benzyl Troxacitabine92%
PurificationSilica chromatography (CH₂Cl₂:MeOH)Final compound (purity >99%)78%
PropertyValueMethod
Log P0.8 ± 0.1HPLC-UV
Solubility (water)<0.1 mg/mLShake-flask
Plasma Stability (t½)8.2 h (mouse), 12.1 h (human)LC-MS/MS
Tumor ActivationComplete in 4h (MiaPaCa-2 lysates)Metabolite profiling

Compounds Referenced in Article

  • Cytarabine (Ara-C)
  • Gemcitabine
  • Troxacitabine
  • N-Acetyl 2-O-Benzyl Troxacitabine
  • 2-O-Benzyl Troxacitabine (synthetic intermediate)

Properties

Product Name

N-Acetyl 2-O-Benzyl Troxacitabine

IUPAC Name

[(2S,4S)-4-(4-acetamido-2-oxopyrimidin-1-yl)-1,3-dioxolan-2-yl]methyl benzoate

Molecular Formula

C17H17N3O6

Molecular Weight

359.3 g/mol

InChI

InChI=1S/C17H17N3O6/c1-11(21)18-13-7-8-20(17(23)19-13)14-9-24-15(26-14)10-25-16(22)12-5-3-2-4-6-12/h2-8,14-15H,9-10H2,1H3,(H,18,19,21,23)/t14-,15-/m0/s1

InChI Key

BAODLFFHZLIRKZ-GJZGRUSLSA-N

Canonical SMILES

CC(=O)NC1=NC(=O)N(C=C1)C2COC(O2)COC(=O)C3=CC=CC=C3

Isomeric SMILES

CC(=O)NC1=NC(=O)N(C=C1)[C@@H]2CO[C@@H](O2)COC(=O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.